1-Methyl-2-naphthalen-1-yl-1-(3-tributylstannylphenyl)guanidine
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Overview
Description
1-Methyl-2-naphthalen-1-yl-1-(3-tributylstannylphenyl)guanidine is an organotin compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a naphthalene ring, a guanidine group, and a tributylstannyl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-naphthalen-1-yl-1-(3-tributylstannylphenyl)guanidine typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-2-naphthylamine with 3-tributylstannylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using chromatographic techniques to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-naphthalen-1-yl-1-(3-tributylstannylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tributylstannyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, organometallic compounds, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the guanidine group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Methyl-2-naphthalen-1-yl-1-(3-tributylstannylphenyl)guanidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials and as a precursor for other organotin compounds.
Mechanism of Action
The mechanism of action of 1-Methyl-2-naphthalen-1-yl-1-(3-tributylstannylphenyl)guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2-naphthalen-1-yl-1-(3-trimethylsilylphenyl)guanidine
- 1-Methyl-2-naphthalen-1-yl-1-(3-triphenylsilylphenyl)guanidine
- 1-Methyl-2-naphthalen-1-yl-1-(3-triethylsilylphenyl)guanidine
Uniqueness
1-Methyl-2-naphthalen-1-yl-1-(3-tributylstannylphenyl)guanidine is unique due to the presence of the tributylstannyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and makes it suitable for various applications in organic synthesis and catalysis.
Properties
Molecular Formula |
C30H43N3Sn |
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Molecular Weight |
564.4 g/mol |
IUPAC Name |
1-methyl-2-naphthalen-1-yl-1-(3-tributylstannylphenyl)guanidine |
InChI |
InChI=1S/C18H16N3.3C4H9.Sn/c1-21(15-10-3-2-4-11-15)18(19)20-17-13-7-9-14-8-5-6-12-16(14)17;3*1-3-4-2;/h2-3,5-13H,1H3,(H2,19,20);3*1,3-4H2,2H3; |
InChI Key |
IHWPWPMBCXPWQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)N(C)C(=NC2=CC=CC3=CC=CC=C32)N |
Origin of Product |
United States |
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